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molecular formula C8H6BrNS B025795 2-(Bromomethyl)-1,3-benzothiazole CAS No. 106086-78-6

2-(Bromomethyl)-1,3-benzothiazole

Cat. No. B025795
M. Wt: 228.11 g/mol
InChI Key: WFLCAOGKZQTOIG-UHFFFAOYSA-N
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Patent
US05736487

Procedure details

476 mg of dibenzoyl peroxide were added to a solution of 5.87 g of 2-methylbenzothiazole and 15.4 g of N-bromosuccinimide in 60 ml of carbon tetrachloride at room temperature and the resulting mixture was stirred under reflux for 9 hours. At the end of this time, the reaction mixture was filtered and the resulting filtrate was concentrated by evaporation under reduced pressure to give a crude crystalline solid which was purified by column chromatography through silica gel using a 10:1 by volume mixture of hexane and ethyl acetate to give 6.10 g (yield 68%) of the title compound as a solid having a metling point of 43° to 45° C.
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
476 mg
Type
catalyst
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:11][CH2:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
5.87 g
Type
reactant
Smiles
CC=1SC2=C(N1)C=CC=C2
Name
Quantity
15.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
476 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 9 hours
Duration
9 h
FILTRATION
Type
FILTRATION
Details
At the end of this time, the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude crystalline solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography through silica gel using a 10:1
ADDITION
Type
ADDITION
Details
by volume mixture of hexane and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrCC=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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